molecular formula C11H20O3 B8576314 6-(3-Methylidenepentyl)-1,4-dioxepan-6-ol CAS No. 88664-39-5

6-(3-Methylidenepentyl)-1,4-dioxepan-6-ol

Cat. No. B8576314
M. Wt: 200.27 g/mol
InChI Key: WAORWYOXJXMHRZ-UHFFFAOYSA-N
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Patent
US04410354

Procedure details

To 0.99 g of dry magnesium shavings was added 14 ml of dry tetrahydrofuran and a small crystal of iodine. After 20 minutes, 0.25 ml of 1,2-dibromoethane was added by syringe and then 0.5 ml of a 70% tetrahydrofuran solution of 1,1,1-tris(chloromethyl)propane. The reaction mixture was warmed to reflux and more 70% 1,1,1-tris(chloromethyl)propane solution was added to total 5.29 g at a rate to maintain reflux. After the addition was complete, the reaction was refluxed for an additional half hour. After the addition of 10 ml of tetrahydrofuran, the reaction mixture was cooled to -60° C. and 2.06 g of 1,4-dioxepin-6-one in 10 ml of tetrahydrofuran was added dropwise. After 2.5 hours at -60° C., the reaction mixture was warmed to -20° C. and poured into a mixture of 200 ml of saturated ammonium chloride and diethyl ether. The resulting layers were separated and the aqueous layer was extracted twice with diethyl ether. The combined organic layers were washed with water, dried and stripped to yield 3.05 g of the desired product as a dark yellow liquid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.25 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
1,4-dioxepin-6-one
Quantity
2.06 g
Type
reactant
Reaction Step Seven
Quantity
10 mL
Type
solvent
Reaction Step Seven
Quantity
200 mL
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
10 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[Mg].II.Br[CH2:5][CH2:6]Br.Cl[CH2:9][C:10](CCl)(CCl)[CH2:11][CH3:12].[O:17]1[CH2:23][C:22](=[O:24])[CH2:21][O:20][CH:19]=[CH:18]1.[Cl-].[NH4+]>O1CCCC1.C(OCC)C>[CH2:9]=[C:10]([CH2:5][CH3:6])[CH2:11][CH2:12][C:22]1([OH:24])[CH2:21][O:20][CH2:19][CH2:18][O:17][CH2:23]1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.99 g
Type
reactant
Smiles
[Mg]
Name
Quantity
14 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Four
Name
Quantity
0.25 mL
Type
reactant
Smiles
BrCCBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC)(CCl)CCl
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CC)(CCl)CCl
Step Seven
Name
1,4-dioxepin-6-one
Quantity
2.06 g
Type
reactant
Smiles
O1C=COCC(C1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Eight
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Nine
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
TEMPERATURE
Type
TEMPERATURE
Details
reflux
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was refluxed for an additional half hour
Duration
0.5 h
WAIT
Type
WAIT
Details
After 2.5 hours at -60° C.
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to -20° C.
CUSTOM
Type
CUSTOM
Details
The resulting layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted twice with diethyl ether
WASH
Type
WASH
Details
The combined organic layers were washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C=C(CCC1(COCCOC1)O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 3.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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